![molecular formula C21H27N3O3S2 B2978785 N-cycloheptyl-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 941892-15-5](/img/structure/B2978785.png)
N-cycloheptyl-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
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Description
N-cycloheptyl-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H27N3O3S2 and its molecular weight is 433.59. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
- Synthesis of Polyfunctionally Substituted Heterocyclic Compounds : A study by Shams et al. (2010) involved the synthesis of heterocyclic derivatives, including thiazole and others, from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. These compounds showed high inhibitory effects in in vitro antiproliferative activity against various cancer cell lines, such as breast adenocarcinoma and non-small cell lung cancer (Shams, Mohareb, Helal, & Mahmoud, 2010).
Antimicrobial Evaluation
- Development of Antimicrobial Agents : A study by Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moiety, demonstrating significant in vitro antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Optoelectronic Properties
- Investigation of Thiazole-Based Polythiophenes : Camurlu and Guven (2015) explored the optoelectronic properties of thiazole-containing monomers and their resulting conducting polymers, which showed potential in applications such as optical switching (Camurlu & Guven, 2015).
Crystal Structure Analysis
- Crystal Structures of Thiazolidine Derivatives : A study by Galushchinskiy et al. (2017) described the crystal structures of certain thiazolidin acetamides, contributing to the understanding of their chemical properties (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Anticancer and Antiviral Activities
- Evaluation of Novel Thiazole Derivatives : Havrylyuk et al. (2013) synthesized thiazol-4-one derivatives and evaluated their in vitro anticancer and antiviral activities, showing selective inhibition of leukemia cell lines and activity against Tacaribe TRVL 11 573 virus strain (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).
Antifibrotic and Anticancer Action
- Study of Amino(imino)thiazolidinone Derivatives : Kaminskyy et al. (2016) described the synthesis and evaluation of amino(imino)thiazolidinone derivatives for their antifibrotic and anticancer activity, identifying compounds with high antifibrotic activity levels (Kaminskyy, den Hartog, Wojtyra, Lelyukh, Gzella, Bast, & Lesyk, 2016).
properties
IUPAC Name |
N-cycloheptyl-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S2/c1-27-18-10-6-9-16(11-18)23-20(26)14-29-21-24-17(13-28-21)12-19(25)22-15-7-4-2-3-5-8-15/h6,9-11,13,15H,2-5,7-8,12,14H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWAZIKBMSJVQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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